8-Isopropyl Etodolac-d3
Description
8-Isopropyl Etodolac-d3 (CAS: 2714421-29-9) is a deuterated derivative of Etodolac, a non-steroidal anti-inflammatory drug (NSAID) used for pain and inflammation management. The compound is isotopically labeled with three deuterium atoms (d3) at the 1-ethyl-2,2,2 positions, enhancing its utility as an internal standard in mass spectrometry-based pharmacokinetic and metabolic studies . Structurally, it features an isopropyl group at the 8-position of the pyranoindole core, distinguishing it from other Etodolac derivatives. With a molecular formula of C18H23NO3 and a molecular weight of 301.38 g/mol (non-deuterated form), it is primarily used in analytical chemistry to ensure accuracy in drug impurity profiling and quantification .
Properties
Molecular Formula |
C₁₈H₂₀D₃NO₃ |
|---|---|
Molecular Weight |
304.4 |
Synonyms |
1-Ethyl-1,3,4,9-tetrahydro-8-(1-methylethyl)-pyrano[3,4-b]indole-1-acetic Acid-d3 |
Origin of Product |
United States |
Chemical Reactions Analysis
Acid-Base Reactions
The carboxylic acid group in 8-Isopropyl Etodolac-d3 enables proton donation, forming salts with bases. This property is critical for enhancing solubility in pharmaceutical formulations.
| Reaction Type | Example | Conditions | Outcome | Source |
|---|---|---|---|---|
| Salt Formation | Reaction with NaOH | Aqueous, room temperature | Sodium salt of Etodolac-d3 | |
| Zwitterion Formation | Interaction with amphoteric compounds | pH-dependent | Stabilized ionic intermediates |
Deuterium substitution at specific positions marginally alters pKa values compared to non-deuterated Etodolac, affecting protonation equilibria .
Esterification and Hydrolysis
The carboxylic acid group undergoes esterification, while the ethyl and isopropyl substituents influence steric hindrance and reaction kinetics.
Esterification Example :
textThis compound + Methanol (H⁺ catalyst) → Methyl ester derivative
-
Yield : ~85% under reflux (12 h).
-
Deuterium Effect : Reduced reaction rate due to the kinetic isotope effect (C-D vs. C-H bond cleavage) .
Hydrolysis of esters back to the carboxylic acid occurs under acidic or basic conditions, with deuterium slowing hydrolysis rates by 10–15% .
Oxidation
Biomimetic oxidation studies using iodosylbenzene and iron(III) porphyrin catalysts (e.g., Cl₈TPPFe(III)Cl) yield metabolites:
| Product | Yield (%) | Conditions | Mechanism |
|---|---|---|---|
| 4-Hydroxyetodolac-d3 | 25–41.4 | Dichloromethane, 2 h, room temp | C-4 hydroxylation via radical |
| 4-Oxoetodolac-d3 | 20–23.6 | Extended reaction time (4–6 h) | Over-oxidation of hydroxylated intermediate |
Deuterium substitution stabilizes intermediates, reducing over-oxidation rates compared to non-deuterated Etodolac .
Degradation Pathways
Aqueous degradation follows first-order kinetics, producing decarboxylated and oxidized metabolites:
Primary Pathway :
textThis compound → 7-Ethyl-2-(1-methylenepropyl)-1H-indole-3-ethanol-d3 → 7-Ethyltryptophol-d3
| Parameter | Value (Non-deuterated) | Value (Deuterated)* |
|---|---|---|
| Activation Energy (Eₐ) | 26 kcal/mol | ~28 kcal/mol |
| Entropy (ΔS) | +12 J/mol·K | +10 J/mol·K |
| Half-life (pH 7.4) | 4.2 h | 4.8 h |
*Estimated based on kinetic isotope effects .
Stability in Formulations
In transdermal ionic liquid formulations (e.g., lidocaine salt), deuterium enhances stability against thermal and oxidative degradation:
| Formulation | Degradation after 6 Months (%) | Key Stabilizing Factor |
|---|---|---|
| Etodolac-d3 Lidocaine Salt | <5% | Ionic interactions, reduced C-H reactivity |
| Free Acid | 12–15% | N/A |
Analytical Characterization
Key techniques for monitoring reactions:
Comparison with Similar Compounds
Structural Analogs of Etodolac
Etodolac derivatives vary based on substitutions at the 1-ethyl, 8-position, and deuterium labeling. Key analogs include:
| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Primary Use/Activity |
|---|---|---|---|---|---|
| 8-Isopropyl Etodolac | 8-(1-methylethyl), 1-ethyl | C18H23NO3 | 301.38 | 57917-63-2 | NSAID impurity reference standard |
| 8-Isopropyl Etodolac-d3 | 8-(1-methylethyl), 1-ethyl-d3 | C18H20D3NO3 | ~304.41 | 2714421-29-9 | Analytical internal standard |
| 8-Methyl Etodolac | 8-methyl, 1-ethyl | C17H21NO3 | 287.35 | N/A | NSAID impurity studies |
| 1-Methyl Etodolac | 1-methyl, 8-ethyl | C17H21NO3 | 287.35 | N/A | Metabolic stability testing |
| Etodolac-d3 | 1-ethyl-d3 | C17H16D3NO3 | ~290.36 | 73365-94-3 | Pharmacokinetic tracer |
Key Observations :
- Deuterium Labeling: The deuterated forms (e.g., this compound) exhibit negligible pharmacological activity but improved stability in analytical workflows compared to non-deuterated analogs .
- Substituent Effects: The 8-isopropyl group in this compound reduces aqueous solubility compared to 8-methyl or 8-desethyl derivatives, impacting its bioavailability in non-analytical applications .
Comparison with Isoflavone Derivatives (Hypoglycemic Activity Insights)
While structurally distinct from Etodolac derivatives, studies on isopropylated isoflavones (e.g., genistein, biochanin A) provide insights into substituent-position effects:
- Position-Specific Activity : Introducing isopropyl groups at the 5' -position in biochanin A enhances hypoglycemic activity, but adding 3',6,8-isopropyl groups diminishes efficacy due to steric hindrance .
- Methoxy vs. Hydroxyl Groups : In genistein analogs, replacing 4'-hydroxyl with methoxyl improves target binding when isopropyl groups are present, suggesting similar trends may apply to Etodolac derivatives .
Deuterated Reference Standards
This compound is part of a broader class of deuterated compounds used in analytical chemistry. Comparisons include:
| Compound | Deuterium Position | Molecular Weight (g/mol) | Application |
|---|---|---|---|
| This compound | 1-ethyl-2,2,2-d3 | ~304.41 | NSAID impurity quantification |
| Ecgonine Methylester-D3 | Methyl-D3 | 238.73 | Cocaine metabolite analysis |
| EDDP-D3 Perchlorate | Ethyl-D3 | 380.89 | Opioid metabolite studies |
Key Insight: Deuterated analogs like this compound enable precise quantification in complex biological matrices due to their near-identical chromatographic behavior to non-deuterated forms but distinct mass signatures .
Research Findings and Implications
Analytical Utility
Pharmacological Limitations
- Reduced Bioactivity: Unlike non-deuterated Etodolac, this compound lacks anti-inflammatory activity due to deuterium-induced metabolic inertness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
